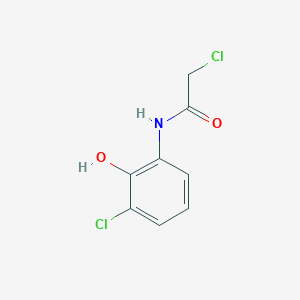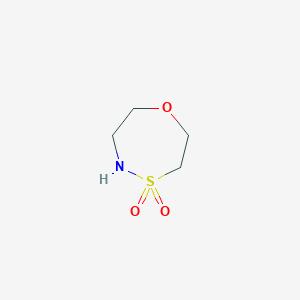
1,4,5-Oxathiazepane 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms. Sultams, including this compound, have garnered significant interest due to their diverse chemical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Oxathiazepane 4,4-dioxide can be synthesized through the reaction of N-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acid catalysis . The starting materials, N-Boc-sulfamide derivatives of sarcosine or proline, are alkylated with benzyl alcohol under Mitsunobu reaction conditions. The Boc group is then removed chemoselectively by acidolysis, and the resulting product is reduced to the corresponding alcohol in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of environmentally friendly and cost-effective processes is emphasized to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4,5-Oxathiazepane 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4,5-Oxathiazepane 4,4-dioxide has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4,5-Oxathiazepane 4,4-dioxide involves its interaction with molecular targets and pathways. The compound has been shown to induce high levels of reactive oxygen species (ROS) in treated cancer cell lines, leading to apoptosis (programmed cell death). This ROS-driven mechanism is also responsible for its antibacterial activity . The compound targets specific enzymes and proteins involved in cellular processes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
1,4,5-Oxathiazepane 4,4-dioxide can be compared with other similar compounds, such as:
1,4,3,5-Oxathiadiazepane 4,4-dioxides: These compounds share a similar heterocyclic structure but differ in the arrangement of atoms within the ring.
Benzodithiazine dioxides: These compounds exhibit anti-HIV-1 activity and are structurally related to this compound.
Benzoxathiazepine 1,1-dioxides: Known for their ability to activate glucokinase, these compounds are used in the treatment of type II diabetes.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,4,5-oxathiazepane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCWJFIVXGEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCS(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

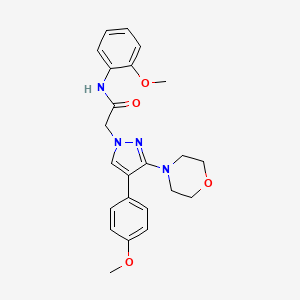
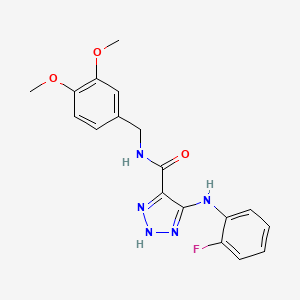
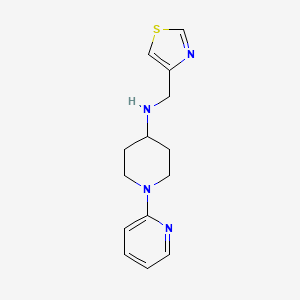
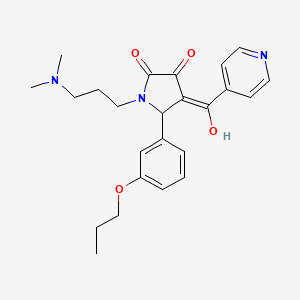
![2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2649697.png)

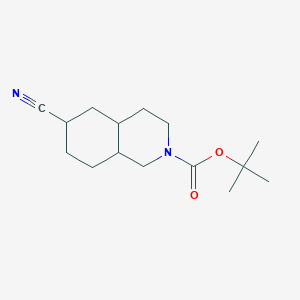

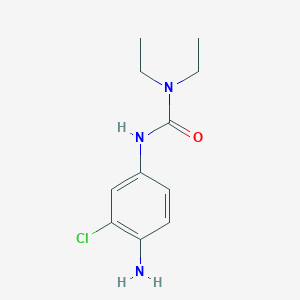
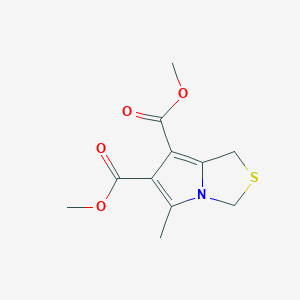
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
